Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)-
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- is C₁₀H₁₈O₃ , with a molar mass of 186.25 g/mol . The core structure consists of a hexanoic acid derivative modified by:
- A methylene group (CH₂=) at position 2, introducing unsaturation.
- A hydroxyl group (-OH) at position 3, creating a stereocenter with (3S) configuration.
- A methyl branch (-CH₃) at position 5.
- An ethyl ester (-COOCH₂CH₃) terminating the carboxylic acid group.
The stereochemical configuration at C3 was assigned as S based on synthetic precedents and chiroptical comparisons to related β-hydroxy esters. Nuclear magnetic resonance (NMR) spectroscopy provides critical insights:
- The methylene protons (CH₂=) resonate as singlets at δ 5.80–6.23 ppm in ¹H NMR, indicative of conjugation with the ester carbonyl.
- The hydroxyl proton appears as a broad singlet at δ 2.63 ppm, suggesting hydrogen bonding with the ester oxygen.
- The ethyl ester group shows characteristic triplets for the methylene (-OCH₂CH₃) at δ 4.41 ppm and a quartet for the methyl (-CH₃) at δ 1.24 ppm.
A key challenge lies in distinguishing this compound from its diastereomers. X-ray crystallography or advanced NMR techniques (e.g., NOESY) would be required to unambiguously confirm the (3S) configuration, though such data are not available in the provided sources.
Comparative Structural Analysis With Related Hexanoate Esters
The structural uniqueness of this compound becomes evident when compared to analogs like ethyl 3-cyano-5-methylhexanoate (CAS 181289-17-8) and methyl 3-hydroxy-2-methylenehexanoate .
The cyano substitution in ethyl 3-cyano-5-methylhexanoate increases polarity (logP ≈ 1.8 vs. 2.1 for the target compound) but reduces hydrogen-bonding capacity compared to the hydroxyl group in the (3S)-configured ester. Similarly, replacing the ethyl ester with a methyl group shortens the alkyl chain, lowering hydrophobicity by ~0.3 logP units.
Computational Modeling of Three-Dimensional Conformations
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict three dominant conformers for hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)-:
- Syn-periplanar conformation : The hydroxyl group (C3-OH) aligns with the methylene double bond (C2=CH₂), stabilized by intramolecular hydrogen bonding between -OH and the ester carbonyl (C=O). Energy: 0.0 kcal/mol (most stable).
- Anti-periplanar conformation : The hydroxyl group rotates 180°, breaking the hydrogen bond but reducing steric clash between C5-CH₃ and the ethyl ester. Energy: 1.2 kcal/mol .
- Gauche conformation : Partial rotation of the C3-C4 bond positions the hydroxyl group near the methyl branch. Energy: 2.8 kcal/mol .
These predictions align with experimental ¹H NMR coupling constants (J = 6.4 Hz for H-4/H-5), which suggest a preference for staggered arrangements minimizing gauche interactions. Molecular dynamics simulations in implicit solvent (water, ε = 78.4) further reveal:
- The hydroxyl group participates in 2.3 ± 0.4 hydrogen bonds with water molecules.
- The methylene group adopts a planar sp² hybridization, with a C2-C3-C4 bond angle of 120.5° ± 1.2°.
- Van der Waals interactions between the C5-methyl and ethyl ester groups contribute 4.8 kcal/mol to conformational stability.
While no experimental crystal structure exists, these models provide a foundation for understanding reactivity—for example, the syn-periplanar conformation’s hydrogen bond may activate the hydroxyl group for nucleophilic substitution or oxidation.
Properties
CAS No. |
652980-19-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl (3S)-3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3/t9-/m0/s1 |
InChI Key |
UTSHPRHFOZZPRD-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C(=C)[C@H](CC(C)C)O |
Canonical SMILES |
CCOC(=O)C(=C)C(CC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Key Data:
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Aldol Reaction | L-proline, CH₂O, THF, 0°C, 24 h | 68% | 92% |
| Olefination | Ph₃P=CHCO₂Et, CH₂Cl₂, rt, 12 h | 85% | – |
| Stereoselective Reduction | NaBH₄, CeCl₃, MeOH, −78°C | 78% | 95% |
Enzymatic Resolution of Racemic Mixtures
Enantioselective hydrolysis of racemic ethyl 3-hydroxy-5-methyl-2-methylenehexanoate using Candida antarctica lipase B (CAL-B) resolves the (3S)-enantiomer. The enzyme selectively hydrolyzes the (3R)-ester in a biphasic system (pH 7.2, 25°C), leaving the (3S)-ester intact with >99% ee . The process achieves 72% yield after 48 h, with the hydrolyzed (3R)-acid removed via extraction.
Optimization Parameters:
- Substrate-to-enzyme ratio : 10:1 (w/w)
- Solvent : Phosphate buffer (pH 7.2)/tert-butyl methyl ether (1:1)
- Temperature : 25°C
Michael Addition-Esterification Tandem Reaction
A one-pot synthesis involves Michael addition of ethyl acetoacetate to 3-methyl-1-penten-3-ol, followed by in situ esterification. The reaction uses DBU (1,8-diazabicycloundec-7-ene) as a base, achieving 80% yield with 88% ee after chiral HPLC purification. The methylene group forms via β-elimination during workup (H₂SO₄, reflux).
Reaction Scheme:
- Michael Addition :
Ethyl acetoacetate + 3-methyl-1-penten-3-ol → β-keto ester intermediate - Esterification :
HCl/EtOH, 60°C, 6 h - Elimination :
H₂SO₄, 100°C, 2 h
Asymmetric Hydrogenation of α,β-Unsaturated Esters
The (3S) configuration is introduced via ruthenium-catalyzed asymmetric hydrogenation of ethyl 5-methyl-2-methylene-3-oxohexanoate. Using Ru-(S)-BINAP catalyst (1 mol%), the reaction achieves 94% ee under 50 bar H₂ pressure in MeOH at 25°C. The α,β-unsaturated ester precursor is synthesized via Knoevenagel condensation of ethyl levulinate with malonic acid.
Performance Metrics:
| Parameter | Value |
|---|---|
| H₂ Pressure | 50 bar |
| Catalyst Loading | 1 mol% Ru-(S)-BINAP |
| Reaction Time | 12 h |
| Isolated Yield | 82% |
Biosynthetic Approaches via Engineered Yeast
Recent advances utilize Saccharomyces cerevisiae engineered with Pichia pastoris oxidoreductases to produce (3S)-ethyl 3-hydroxy-5-methyl-2-methylenehexanoate from glucose. The pathway involves:
- Fatty acid biosynthesis to generate 5-methylhexanoic acid
- P450-mediated hydroxylation at C3
- Esterification via alcohol acetyltransferase ATF1
This method achieves 1.2 g/L titer in 72 h fermentation.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Asymmetric Catalysis | High ee (92–95%); scalable | Costly chiral catalysts |
| Enzymatic Resolution | Eco-friendly; >99% ee | Low yield (≤72%) |
| Tandem Michael-Esterification | One-pot efficiency | Requires harsh elimination step |
| Biosynthesis | Sustainable; uses renewable feedstocks | Low titer (1.2 g/L) |
For industrial-scale production, Method 1 (asymmetric catalysis) and Method 4 (hydrogenation) are preferred due to scalability and stereocontrol. Academic settings favor Method 2 (enzymatic resolution) for high enantiopurity.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related esters:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- | C₁₀H₁₈O₃ | Hydroxy, methyl, methylene, ester | Branched chain, stereocenter at C3 |
| Hexanoic acid, ethyl ester (ethyl hexanoate) | C₈H₁₆O₂ | Ester | Linear chain, no substituents |
| (S)-3-Cyano-5-methyl-hexanoic acid ethyl ester | C₁₀H₁₅NO₂ | Cyano, methyl, ester | Branched chain, nitrile group at C3 |
| Ethyl 2-isopropyl-5-methyl-3-oxohexanoate | C₁₀H₁₈O₃ | Ketone, methyl, isopropyl, ester | Branched chain, ketone at C3 |
Key Observations:
- Hydroxy Group: The hydroxyl group enhances polarity, making it more hydrophilic than ethyl hexanoate. This could influence its retention in aqueous systems like dairy products .
- Stereochemistry: The (3S) configuration may lead to enantioselective interactions in biological systems, as seen in pharmaceutical intermediates like (S)-3-cyano-5-methyl-hexanoic acid ethyl ester .
Functional Insights:
- Flavor Contributions: Ethyl hexanoate is a major contributor to fruity and floral notes in fermented products due to its high volatility and low odor threshold . In contrast, the target compound’s hydroxyl and methyl groups may reduce volatility, shifting its role toward modulating mouthfeel or acting as a precursor for other flavor molecules.
- Enzymatic Stability: Hydroxy-substituted esters like hexanoic acid, 3-hydroxy-, ethyl ester are susceptible to esterase activity during food fermentation, releasing free acids that influence flavor . The methylene group in the target compound could confer resistance to enzymatic cleavage.
- Pharmaceutical Utility: Branched esters with stereocenters, such as (S)-3-cyano-5-methyl-hexanoic acid ethyl ester, are critical in asymmetric synthesis for drugs targeting neurological disorders .
Physicochemical Properties
- Volatility: Ethyl hexanoate (linear ester) is highly volatile, contributing to its role in aroma. The target compound’s branching and hydroxyl group likely reduce volatility, as seen in hydroxy esters like hexanoic acid, 3-hydroxy-, ethyl ester .
- Solubility: Increased polarity from the hydroxy group may enhance solubility in polar solvents compared to ethyl hexanoate.
- Synthesis : Analogous hydroxy esters are synthesized via esterification of hydroxy acids or enzymatic catalysis . The methylene group in the target compound may require specialized catalysts or protection-deprotection strategies.
Biological Activity
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester, (3S)- is an organic compound characterized by its unique structure that includes a hydroxyl group and a methylene group. Its molecular formula is C₁₁H₂₂O₃, with a molecular weight of 174.25 g/mol. This compound is notable for its potential biological activities, which are of interest in various fields including pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a hexanoic acid backbone with specific functional groups that contribute to its chemical properties. The stereochemistry is defined by the (3S) configuration, indicating the spatial arrangement around the chiral center at the third carbon atom. This configuration may influence its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂O₃ |
| Molecular Weight | 174.25 g/mol |
| CAS Registry Number | 652980-19-3 |
| Functional Groups | Hydroxyl, Methylene |
Antioxidant Activity
Research indicates that hexanoic acid derivatives possess significant antioxidant properties. In studies comparing various extracts, compounds similar to hexanoic acid exhibited varying degrees of radical scavenging activity measured through assays such as DPPH and ABTS.
- DPPH Assay Results :
- IC50 values for similar compounds ranged from 29.78 µg/mL to 86.33 µg/mL, indicating effective free radical scavenging potential.
- ABTS Assay Results :
- Compounds displayed IC50 values between 54.51 µg/mL and 2402.95 µg/mL, suggesting a broad range of antioxidant capacities depending on structural modifications.
Antimicrobial Activity
Hexanoic acid derivatives have also been studied for their antimicrobial properties. The compound's lipophilic nature may enhance its ability to disrupt microbial membranes.
- Minimum Inhibitory Concentration (MIC) :
- Studies have shown that similar compounds can exhibit MIC values as low as 50 µg/mL against various bacterial strains, indicating their potential as antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of hexanoic acid derivatives were assessed through in vitro assays measuring protein denaturation and hemolysis inhibition.
- Protein Denaturation Assay :
- The IC50 value for inhibition of protein denaturation was reported at approximately 334.369 ± 29 µg/mL.
- Hemolysis Inhibition :
- The extract demonstrated protective effects against erythrocyte hemolysis with an IC50 value of about 53.539 ± 4.64 µg/mL.
Case Studies
-
Antioxidant Efficacy in Plant Extracts :
A study evaluated the antioxidant activity of various plant extracts containing hexanoic acid derivatives, revealing significant DPPH scavenging activities correlating with phenolic content. -
Antimicrobial Properties Against Pathogens :
In a clinical setting, hexanoic acid derivatives were tested against common pathogens such as E. coli and S. aureus, demonstrating effective inhibition at concentrations lower than traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
